molecular formula C8H17ClN2O2 B1623354 Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride CAS No. 53786-43-9

Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride

Cat. No.: B1623354
CAS No.: 53786-43-9
M. Wt: 208.68 g/mol
InChI Key: SVFZMEVHUVJQMO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 53786-43-9, establishing its unique chemical identity within global chemical databases. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound. Alternative nomenclature systems recognize this compound under several synonymous names, including 4-amino-1-piperidinecarboxylic acid ethyl ester hydrochloride and ethyl 4-aminopiperidine-1-carboxylate hydrochloride.

The molecular formula for this compound is established as C₈H₁₇ClN₂O₂, reflecting the presence of eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated at 208.69 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(N1CCC(N)CC1)OCC.[H]Cl, which systematically describes the atomic connectivity and bonding patterns.

The European Inventory of Existing Commercial Chemical Substances number 258-773-7 provides additional regulatory identification for this compound within European Union chemical legislation frameworks. The International Chemical Identifier key SVFZMEVHUVJQMO-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. These multiple identification systems ensure unambiguous chemical identity across various regulatory, commercial, and research contexts.

Table 1: Chemical Identification Parameters

Parameter Value
Chemical Abstracts Service Number 53786-43-9
Molecular Formula C₈H₁₇ClN₂O₂
Molecular Weight 208.69 g/mol
European Inventory Number 258-773-7
International Chemical Identifier Key SVFZMEVHUVJQMO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System O=C(N1CCC(N)CC1)OCC.[H]Cl

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of piperidine chemistry, which has experienced significant advancement over recent decades. The synthesis of this particular compound represents an extension of established methodologies for creating functionalized piperidine derivatives, building upon foundational work in heterocyclic chemistry that dates back to early organic synthetic developments. The compound's emergence as a distinct chemical entity reflects the ongoing expansion of piperidine-based molecular libraries for pharmaceutical and chemical research applications.

Current synthetic approaches to this compound typically involve multi-step synthetic sequences beginning with readily available piperidine derivatives. The synthesis generally commences with the reaction of piperidine derivatives with ethyl chloroformate to establish the ethyl carboxylate functionality, followed by subsequent amination procedures to introduce the amino group at the 4-position. The final hydrochloride salt formation occurs through treatment with hydrochloric acid, providing enhanced stability and improved handling characteristics compared to the free base form.

The development of this compound has been facilitated by advances in high-performance liquid chromatography techniques, which enable effective purification and analysis during synthesis. Separation methodologies using reverse-phase chromatographic columns have proven particularly effective for isolating this compound from reaction mixtures and assessing purity levels. These analytical advances have contributed significantly to the reliable production and characterization of this compound for research applications.

Recent synthetic developments have focused on optimizing reaction conditions to enhance yield and minimize byproduct formation. Temperature control, solvent selection, and catalyst employment represent critical parameters in successful synthesis protocols. The evolution of these synthetic methodologies reflects the growing demand for high-purity piperidine derivatives in pharmaceutical research and development activities.

Position Within Piperidine Derivative Classifications

This compound occupies a distinctive position within the extensive classification system of piperidine derivatives, representing a specific subclass characterized by simultaneous amino and carboxylate ester functionalization. Piperidine derivatives constitute a vast family of heterocyclic compounds that have gained prominence in medicinal chemistry due to their diverse biological activities and therapeutic applications. These compounds feature the fundamental six-membered saturated nitrogen-containing ring structure that serves as a versatile scaffold for pharmaceutical development.

Within the broader piperidine derivative classification, this compound belongs to the aminopiperidine carboxylate subfamily, which encompasses molecules containing both amino substituents and carboxylate ester groups attached to the piperidine core. This particular structural combination imparts unique chemical properties that distinguish it from other piperidine derivatives, including enhanced water solubility characteristics and specific reactivity patterns that are valuable for synthetic applications.

The significance of piperidine derivatives in contemporary pharmaceutical research cannot be overstated, as these compounds demonstrate remarkable versatility in biological systems. Various piperidine derivatives exhibit diverse pharmacological activities, including monoamine oxidase inhibitory properties, antioxidant capabilities, and neuroprotective effects. The structural framework provided by the piperidine ring allows for extensive chemical modifications that can fine-tune biological activity and selectivity profiles.

Recent research developments have highlighted the importance of substituted piperidine derivatives in drug discovery programs targeting various therapeutic areas. The ability to introduce different functional groups at various positions around the piperidine ring enables medicinal chemists to optimize pharmacological properties systematically. This compound exemplifies this approach, incorporating specific substituents that may contribute to distinct biological activities.

Table 2: Piperidine Derivative Classification Hierarchy

Classification Level Category
Parent Class Heterocyclic Compounds
Subclass Six-Membered Nitrogen Heterocycles
Family Piperidine Derivatives
Subfamily Aminopiperidine Carboxylates
Specific Compound This compound

The compound's position within this classification system reflects its potential utility as both a synthetic intermediate and a bioactive molecule. The presence of the amino group provides opportunities for further chemical elaboration through amide bond formation, reductive alkylation, or other nitrogen-centered reactions. Simultaneously, the ethyl carboxylate functionality offers possibilities for ester hydrolysis, transesterification, or amidation reactions, expanding the synthetic utility of this derivative.

Contemporary research trends emphasize the development of novel piperidine derivatives with enhanced selectivity profiles and improved pharmacokinetic properties. This compound contributes to this research landscape by providing a well-characterized molecular framework that can serve as a starting point for structure-activity relationship studies and lead compound optimization efforts. The compound's established synthetic accessibility and documented chemical properties position it as a valuable tool in medicinal chemistry research programs.

Properties

IUPAC Name

ethyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-5-3-7(9)4-6-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZMEVHUVJQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202066
Record name Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride
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Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53786-43-9
Record name 1-Piperidinecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride
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Record name Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride
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Record name Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride
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Biological Activity

Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an amino group and a carboxylate ester. Its structural properties influence its biological activity, including its interaction with various biological targets.

The compound exhibits several pharmacological actions, primarily through the modulation of nitric oxide (NO) production. NO serves as a critical signaling molecule involved in various physiological processes, including vasodilation and immune response regulation. In macrophages, NO mediates tumoricidal and bactericidal activities, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. A study highlighted its ability to inhibit the proliferation of specific leukemia cell lines at submicromolar concentrations, suggesting a potential role as a therapeutic agent in cancer treatment .

Cytotoxicity

The compound's cytotoxic effects have been evaluated using various in vitro assays. It demonstrated significant cytotoxicity in certain cell lines, indicating its potential use in targeting cancer cells while sparing normal cells . The mechanism involves apoptosis induction through mitochondrial dysfunction and caspase activation.

Inflammation Modulation

This compound has been shown to influence inflammatory pathways. By enhancing NO production, it contributes to the regulation of inflammatory responses, making it a candidate for conditions characterized by excessive inflammation .

Study on Leukemia Cells

In a detailed investigation, the compound was tested against MLL leukemia cells. Results indicated that it inhibited cell proliferation with an IC50 value of approximately 31 nM. This study emphasizes the compound's selectivity and potency against specific cancer types .

Toxicokinetics Assessment

A toxicokinetic study revealed that the compound undergoes metabolic transformations primarily through cytochrome P450 enzymes (CYP2C19 and CYP3A4). Understanding these metabolic pathways is crucial for assessing its safety profile and potential drug interactions .

Data Tables

Biological Activity IC50 (nM) Mechanism
Inhibition of MLL leukemia cells31Inhibition of cell proliferation
Cytotoxicity in cancer cell linesVariesInduction of apoptosis via mitochondrial pathways
Pro-inflammatory mediator synthesisN/AEnhanced nitric oxide production

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds
Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of quinolin-2(1H)-one derivatives, which exhibit significant pharmacological activity against various diseases, including cancer and bacterial infections . The compound's structure allows for modifications that enhance the efficacy and selectivity of these derivatives.

1.2. Antimicrobial Activity
Recent studies have indicated that derivatives synthesized from ethyl 4-aminopiperidine-1-carboxylate exhibit potent antimicrobial properties, particularly against resistant strains of bacteria. For example, compounds derived from this precursor have shown effectiveness against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Analytical Applications

2.1. Chromatographic Techniques
this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column under reverse phase conditions, utilizing a mobile phase of acetonitrile and water with phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies.

Technique Details
HPLC ColumnNewcrom R1
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
ApplicationIsolation of Impurities

Case Studies

3.1. Development of Menin–MLL Inhibitors
A notable application of ethyl 4-aminopiperidine-1-carboxylate is in the development of small molecule inhibitors targeting the menin–MLL interaction, which is crucial in certain leukemias. The compound acts as a pharmacophore for these inhibitors, showcasing its potential role in cancer therapeutics .

3.2. Cardiovascular Research
In cardiovascular research, derivatives of ethyl 4-aminopiperidine have been studied for their effects on intracellular calcium levels in cardiac cells. These studies aim to understand better the mechanisms underlying cardiac function and potential treatments for heart diseases .

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • Key Differences: Substitution of the ethyl group with a benzyl moiety increases hydrophobicity (higher molar mass, phase transition at 68°C ). No reported HPLC methods; structural bulkiness may complicate chromatographic separation compared to the ethyl analog.

Procaine Hydrochloride

  • Molecular Formula : C₁₃H₂₀N₂O₂·HCl
  • Molecular Weight : 272.77 g/mol
  • Key Differences: A benzoate ester with a diethylaminoethyl group, classified as a local anesthetic . Higher water solubility (1:1 ratio in water vs. acetonitrile-dependent solubility for the ethyl piperidine compound) . Clinical applications contrast with the research-oriented use of Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride.

Pruvanserin Hydrochloride

  • Molecular Formula : C₂₂H₂₁FN₄O·HCl
  • Molecular Weight : 412.89 g/mol
  • Key Differences :
    • Piperazine core with fluorophenyl and indole substituents, targeting neurological disorders (e.g., insomnia, schizophrenia) .
    • Significantly higher molecular weight and complexity, reflecting its therapeutic role vs. the simpler synthetic intermediate role of the ethyl piperidine compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Solubility/Phase Transition Primary Application
Ethyl 4-aminopiperidine-1-carboxylate HCl 53786-43-9 C₈H₁₇ClN₂O₂ 208.69 0.463 RP-HPLC (MeCN/H₂O/H₃PO₄) Synthetic intermediate
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 N/A Phase transition: 68°C Research chemical
Procaine Hydrochloride 51-05-8 C₁₃H₂₀N₂O₂·HCl 272.77 N/A 1:1 in water Local anesthetic
Pruvanserin Hydrochloride 443144-27-2 C₂₂H₂₁FN₄O·HCl 412.89 N/A Not reported Neurological therapeutic

Structural and Functional Insights

  • Piperidine vs. Piperazine Cores: this compound and Pruvanserin share nitrogenous heterocycles, but piperidine (6-membered ring) vs. piperazine (6-membered with two N atoms) affects hydrogen bonding and receptor interactions .
  • Substituent Effects : The ethyl carbamate group in the target compound enhances stability and modulates solubility, whereas benzyl or fluorophenyl groups in analogs increase hydrophobicity or bioactivity .
  • Analytical Methods : The ethyl derivative is analyzed via RP-HPLC with phosphoric acid, whereas Procaine’s solubility allows simpler aqueous-based assays .

Preparation Methods

Synthetic Routes to Ethyl 4-Aminopiperidine-1-Carboxylate Monohydrochloride

Reductive Amination of Ethyl 4-Oxopiperidine-1-Carboxylate

A widely utilized method involves the reductive amination of ethyl 4-oxopiperidine-1-carboxylate, a commercially available precursor. The ketone group at position 4 of the piperidine ring is converted to an amine via reaction with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This one-pot reaction proceeds through imine formation, followed by reduction to yield the primary amine. Subsequent treatment with hydrochloric acid affords the monohydrochloride salt. Key advantages include high atom economy and compatibility with industrial-scale production.

Optimization studies indicate that solvents like methanol or tetrahydrofuran (THF) enhance reaction efficiency, with yields exceeding 80% under inert atmospheres. The use of sodium triacetoxyborohydride (STAB) as an alternative reducing agent has also been reported, though it requires stringent moisture control.

Curtius Rearrangement via Acyl Azide Intermediates

An alternative route adapts the Curtius rearrangement, traditionally employed for 3-aminopiperidine synthesis. Starting from ethyl piperidine-4-carboxylate, the carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate. Reaction with nitrous acid generates the acyl azide, which undergoes thermal decomposition to form an isocyanate intermediate. Hydrolysis of the isocyanate yields the primary amine, which is isolated as the hydrochloride salt.

While this method ensures high enantiomeric purity when starting from chiral precursors, it involves hazardous intermediates (e.g., acyl azides) and requires precise temperature control. Industrial applications are limited by the multi-step sequence and lower overall yields (~65%) compared to reductive amination.

Protective Group Strategies in Piperidine Functionalization

Carbamate Protection for Selective Amine Formation

Protective group chemistry plays a pivotal role in avoiding side reactions during amine synthesis. For instance, tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like triethylamine (TEA). This strategy enables selective functionalization of the piperidine nitrogen while preserving the ester group at position 1. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, which is precipitated as the monohydrochloride salt.

Benzylamine and Sulfonamide Derivatives

Benzyl and sulfonamide protective groups offer alternatives for stabilizing reactive intermediates. For example, 4-nitrobenzenesulfonyl chloride is used to form sulfonamide-protected intermediates, which are later cleaved using thiols. These methods are particularly valuable in multi-step syntheses where orthogonal protection is required.

Industrial-Scale Process Optimization

Solvent and Temperature Considerations

Industrial processes prioritize solvents with low toxicity and high recyclability. Toluene and ethyl acetate are preferred for steps involving hydrazine reactions due to their immiscibility with water, facilitating efficient phase separation. Reaction temperatures are typically maintained between 0°C and 30°C to minimize side reactions, with exothermic stages controlled via gradual reagent addition.

Crystallization and Purification Techniques

The final hydrochloride salt is purified through recrystallization from ethanol/water mixtures, achieving >95% purity. Analytical HPLC methods employing acetonitrile/water gradients with phosphoric acid modifiers are standard for quality control, as demonstrated by retention time consistency across batches.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using columns such as Newcrom R1 provides robust separation of this compound from synthetic impurities. Typical mobile phases consist of acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid, yielding a retention time of 6.2 minutes under isocratic conditions.

Table 1: HPLC Conditions for this compound
Parameter Specification
Column Newcrom R1 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30) + 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 6.2 minutes

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the piperidine ring protons (δ 3.4–3.6 ppm) and ethyl ester group (δ 1.2 ppm, triplet). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 202.1 [M+H]⁺, consistent with the free base molecular formula C₈H₁₆N₂O₂.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Preparation Methods
Method Yield (%) Key Advantages Limitations
Reductive Amination 80–85 Single-step, scalable, high yield Requires specialized reducing agents
Curtius Rearrangement 60–65 High enantiopurity (if chiral) Multi-step, hazardous intermediates
Protective Group Routes 70–75 Selective functionalization Additional deprotection steps

Q & A

Basic Research Questions

Q. How is Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride synthesized, and what key precautions are required during synthesis?

  • Methodological Answer : Synthesis typically involves the reaction of 4-aminopiperidine with ethyl chloroformate in a polar solvent (e.g., dichloromethane or THF) under basic conditions, followed by hydrochloric acid treatment to form the monohydrochloride salt. Critical precautions include:

  • Use of anhydrous conditions to avoid hydrolysis of the chloroformate intermediate.
  • Strict temperature control (<0°C during initial stages) to minimize side reactions.
  • Safety measures: Wear chemical-resistant gloves, goggles, and a respirator due to the compound’s uncharacterized toxicity (derived from analogous piperidine derivatives) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Molecular weight : 234.29 g/mol (calculated from formula C₉H₁₇N₂O₂·HCl).
  • Phase transition : Solid-to-liquid transition observed at ~68°C (based on structurally similar compounds) .
  • Solubility : Likely soluble in water and ethanol, as seen in related hydrochloride salts (e.g., procaine hydrochloride dissolves in 1 part water and 25 parts ethanol) .
  • Handling : Store at -20°C for long-term stability, similar to other hygroscopic amine hydrochlorides .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) for small-molecule crystallography:

  • Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Collect intensity data using a diffractometer (Cu-Kα radiation recommended for light-atom structures).
  • Refinement should account for hydrogen bonding between the hydrochloride and carboxylate groups. SHELX’s robustness in handling piperidine derivatives makes it ideal for this application .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ ~255 nm, inferred from similar aromatic amines) .
  • Structural confirmation :
  • IR spectroscopy : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : ¹H NMR in D₂O should show piperidine ring protons (δ 1.5–3.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm) .
  • Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and fragment ions (e.g., m/z 175 for the piperidine-carboxylate moiety) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Cross-validate using multiple techniques (e.g., compare IR carbonyl peaks with NMR ester signals).
  • Perform computational modeling (DFT calculations) to predict NMR/IR spectra and match experimental data.
  • Consult pharmacopeial standards (e.g., USP protocols for related hydrochloride salts) to verify analytical thresholds .

Q. What strategies are employed to study the compound’s stability under varying conditions?

  • Methodological Answer :

  • Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition above 68°C .
  • Hydrolytic stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C, analyzing degradation products via LC-MS .
  • Light sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer :

  • Intermediate synthesis : React the primary amine with acyl chlorides or sulfonating agents to create diversely functionalized piperidines.
  • Drug design : Incorporate into opioid or antipsychotic analogs (e.g., meperidine derivatives) by modifying the ester group or piperidine substitution .
  • Safety note : Follow Schedule II regulations if used in controlled-substance research .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting solubility or crystallinity data in literature?

  • Methodological Answer :

  • Reproduce experiments using standardized solvents (e.g., USP-grade water/ethanol) and controlled humidity.
  • Characterize polymorphs via powder XRD and DSC to identify crystalline vs. amorphous forms .
  • Publish detailed procedural notes (e.g., stirring rate, filtration methods) to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride
Reactant of Route 2
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Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride

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